[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate
Overview
Description
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate is a compound that features a thiophene ring, a benzoate group, and a unique Z-configuration. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate typically involves the condensation of thiophene derivatives with benzoic acid or its derivatives. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Nickel and palladium-based catalytic systems are commonly used in the synthesis of thiophene-based conjugated polymers .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the thiophene ring.
Scientific Research Applications
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing various biological processes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate is unique due to its Z-configuration and the presence of both thiophene and benzoate groups, which confer distinct electronic and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10(13(16)12-8-5-9-19-12)15-18-14(17)11-6-3-2-4-7-11/h2-9H,1H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZGTFZTVSVJH-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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